Riviciclib盐酸盐
描述
Riviciclib hydrochloride is identified as a potent inhibitor of cyclin-dependent kinases (CDKs), specifically targeting CDK4/cyclin D1, CDK1/cyclin B, and CDK9/cyclin T1. These kinases play crucial roles in cell cycle regulation and cellular proliferation. By inhibiting these kinases, riviciclib hydrochloride effectively induces cell cycle arrest at the G1/S transition, leading to apoptosis and the inhibition of tumor cell proliferation, showcasing its potential as an antineoplastic agent (Qeios, 2020).
Synthesis Analysis
While specific synthesis details for riviciclib hydrochloride are not provided in the referenced materials, its classification as a semi-synthetic derivative suggests a complex chemical synthesis process, likely involving multiple steps to achieve its specific pharmacological targets. Semi-synthetic derivatives often originate from natural compounds modified to enhance efficacy or reduce toxicity.
Molecular Structure Analysis
Riviciclib's molecular interaction with nucleic acids (DNA/tRNA) has been explored to understand its anticancer potential. It primarily binds with guanine, adenine, and thymine nucleobases in DNA, and with uracil residues in tRNA, suggesting a moderate to strong affinity towards these nucleic acids. This binding capability indicates a complex molecular structure that allows riviciclib to intercalate DNA duplexes and alter their conformation, potentially contributing to its effectiveness as an anticancer agent (Bhumika Ray & R. Mehrotra, 2020).
科学研究应用
1. Application in Breast Cancer Treatment
- Summary of Application: Riviciclib hydrochloride has been used in the treatment of HR-Positive, Advanced Breast Cancer . It is a selective CDK4/6 inhibitor and has been combined with letrozole for first-line treatment .
- Methods of Application: The patients were randomly assigned to receive either ribociclib (600 mg per day on a 3-weeks-on, 1-week-off schedule) plus letrozole (2.5 mg per day) or placebo plus letrozole .
- Results: The duration of progression-free survival was significantly longer in the ribociclib group than in the placebo group (hazard ratio, 0.56; 95% CI, 0.43 to 0.72; P=3.29×10−6 for superiority) . After 18 months, the progression-free survival rate was 63.0% (95% confidence interval [CI], 54.6 to 70.3) in the ribociclib group and 42.2% (95% CI, 34.8 to 49.5) in the placebo group .
2. Application in Head and Neck Squamous Cell Carcinoma
- Summary of Application: Riviciclib hydrochloride has been used in the treatment of head and neck squamous cell carcinoma (HNSCC), which is one of the most aggressive malignancies with complex phenotypic, etiological, biological, and clinical heterogeneities .
3. Application in Melanoma
- Summary of Application: Riviciclib hydrochloride has been used in the treatment of melanoma, one of the most aggressive forms of skin cancer .
4. Application in Pancreatic Cancer
- Summary of Application: Riviciclib hydrochloride has been used in the treatment of pancreatic cancer, a deadly disease with a very small probability of long-term survival .
5. Application in Multiple Myeloma
- Summary of Application: Riviciclib hydrochloride has been used in the treatment of multiple myeloma, a cancer of plasma cells .
6. Application in Mantle Cell Lymphoma
安全和危害
属性
IUPAC Name |
2-(2-chlorophenyl)-5,7-dihydroxy-8-[(2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO5.ClH/c1-23-7-6-12(14(23)10-24)19-15(25)8-16(26)20-17(27)9-18(28-21(19)20)11-4-2-3-5-13(11)22;/h2-5,8-9,12,14,24-26H,6-7,10H2,1H3;1H/t12-,14+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVTUOCTLAERQD-OJMBIDBESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H]([C@@H]1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Riviciclib | |
CAS RN |
920113-03-7 | |
Record name | P 276-00 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=920113-03-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | P-276-00 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0920113037 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RIVICICLIB HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DRP53ZDY6H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。